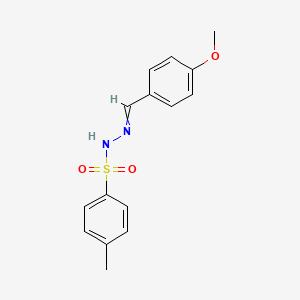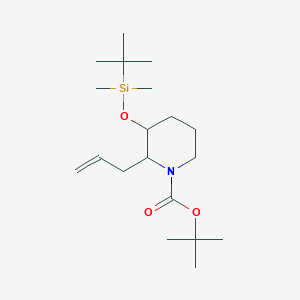
Tert-butyl 2-allyl-3-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-allyl-3-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate is a complex organic compound featuring a piperidine ring, an allyl group, and a tert-butyldimethylsilyl ether protecting group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with piperidine or its derivatives.
Protection of Hydroxyl Group: The hydroxyl group on the piperidine ring is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Allylation: The protected piperidine is then subjected to an allylation reaction using an allyl halide or allyl acetate in the presence of a strong base like sodium hydride (NaH).
Carbonylation: Finally, the compound is treated with tert-butyl chloroformate to introduce the carboxylate group.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Types of Reactions:
Oxidation: The allyl group can be oxidized to form an allylic alcohol or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the piperidine ring.
Substitution: The silyl ether protecting group can be substituted with various nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like lithium aluminum hydride (LiAlH4) and electrophiles like acyl chlorides are employed.
Major Products Formed:
Oxidation: Allylic alcohols or aldehydes.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidines depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a protecting group for alcohols in biochemical studies. Medicine: Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 2-allyl-3-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate exerts its effects involves its interaction with various molecular targets and pathways. The specific mechanism would depend on the context of its application, such as in a synthetic pathway or biological system.
Comparison with Similar Compounds
Tert-butyl 2-allyl-3-hydroxypiperidine-1-carboxylate: Lacks the silyl protecting group.
Tert-butyl 2-allyl-3-methoxypiperidine-1-carboxylate: Features a methoxy group instead of the silyl ether.
Uniqueness: The presence of the tert-butyldimethylsilyl protecting group makes this compound more hydrolytically stable compared to similar compounds with less bulky protecting groups.
This comprehensive overview provides a detailed understanding of tert-butyl 2-allyl-3-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate, its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-2-prop-2-enylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO3Si/c1-10-12-15-16(23-24(8,9)19(5,6)7)13-11-14-20(15)17(21)22-18(2,3)4/h10,15-16H,1,11-14H2,2-9H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBALLXXQBOROKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1CC=C)O[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
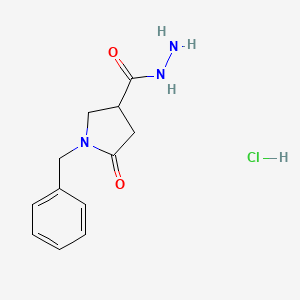
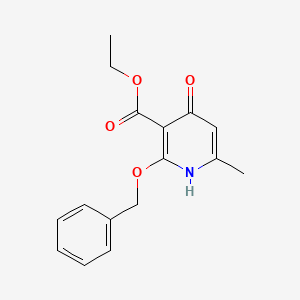
![2-(Trifluoromethyl)benzo[D]imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B8104702.png)
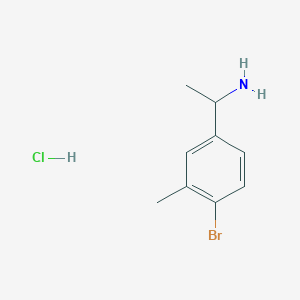
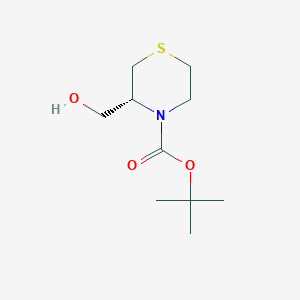
![Carbamic acid, N-[(3R,4R)-3-hydroxy-4-piperidinyl]-, phenylmethyl ester, rel-](/img/structure/B8104725.png)
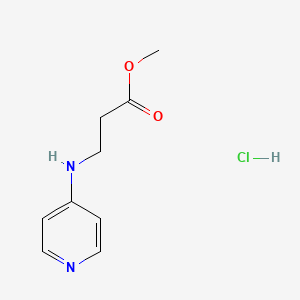
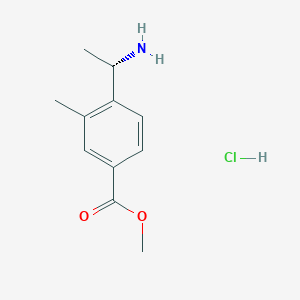
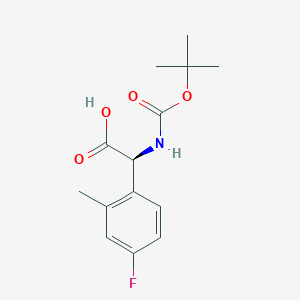
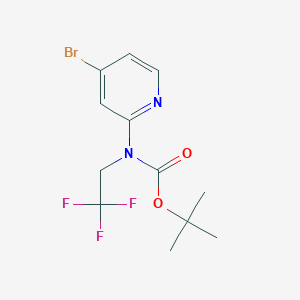
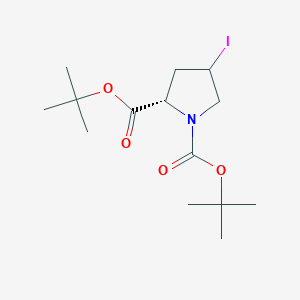
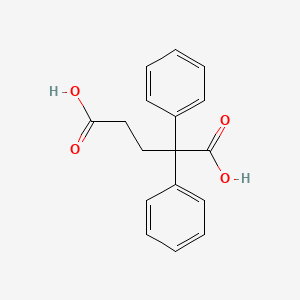
![6-chloro-3-cyclopropyl-1-ethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8104800.png)
